Anticancer agent 216

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C23H21N3O6 |

|---|---|

分子量 |

435.4 g/mol |

IUPAC名 |

(5S)-14-[(1S)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione |

InChI |

InChI=1S/C23H21N3O6/c1-3-23(29)14-5-16-20-12(7-26(16)21(27)13(14)8-30-22(23)28)19(10(2)24)11-4-17-18(32-9-31-17)6-15(11)25-20/h4-6,10,29H,3,7-9,24H2,1-2H3/t10-,23-/m0/s1 |

InChIキー |

UKJRPMXYHVCOGK-VCGICTTQSA-N |

異性体SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)[C@H](C)N)O |

正規SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC6=C(C=C5N=C4C3=C2)OCO6)C(C)N)O |

製品の起源 |

United States |

Foundational & Exploratory

The "216" Anticancer Agents: A Technical Guide to Discovery and Synthesis

The designation "Anticancer agent 216" is not unique to a single molecule. This guide provides an in-depth technical overview of three distinct and significant anticancer agents that carry the "216" identifier: a series of paclitaxel-camptothecin conjugates, the Bloom (BLM) helicase inhibitor ML216, and the B-cell lymphoma-extra large (BCL-XL) protein degrader DT2216. Each of these agents represents a different approach to cancer therapy, from combining existing cytotoxics to targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals, providing detailed information on their discovery, synthesis, mechanism of action, and preclinical evaluation.

Antitumor Agents 216: Paclitaxel-Camptothecin Conjugates

The seminal work in this area is detailed in the publication "Antitumor agents 216. Synthesis and evaluation of paclitaxel-camptothecin conjugates as novel cytotoxic agents." This research explores the synthesis and cytotoxic effects of hybrid molecules that combine the microtubule-stabilizing agent paclitaxel (B517696) and the topoisomerase I inhibitor camptothecin (B557342). The rationale behind this conjugation is to create a single molecule with dual mechanisms of action, potentially leading to synergistic anticancer effects and a different spectrum of activity compared to the individual drugs.

Quantitative Data

The cytotoxic activity of the paclitaxel-camptothecin conjugates was evaluated against various human cancer cell lines. The data is summarized in the table below.

| Compound | Linkage Type | Cell Line | IC50 (µM) |

| Paclitaxel | - | HCT-8 (colon) | >50 |

| Camptothecin | - | HCT-8 (colon) | >50 |

| Mixture (1:1) | - | HCT-8 (colon) | >50 |

| Conjugate 16 | Imine | HCT-8 (colon) | 0.02 |

| Conjugate 17 | Imine | HCT-8 (colon) | 0.03 |

| Conjugate 18 | Imine | HCT-8 (colon) | 0.02 |

Table 1: In vitro cytotoxicity of paclitaxel-camptothecin conjugates against the HCT-8 human colon adenocarcinoma cell line.

The conjugates were also evaluated for their ability to inhibit human topoisomerase I.

| Compound | Concentration (µM) | % Inhibition of Topoisomerase I |

| Camptothecin | 50 | >95 |

| Conjugate 16 | 50 | Marginal |

| Conjugate 18 | 50 | Marginal |

| Conjugate 19 | 50 | Marginal |

Table 2: Inhibition of human topoisomerase I by paclitaxel-camptothecin conjugates.

Experimental Protocols

Synthesis of Paclitaxel-Camptothecin Conjugates (General Protocol via Imine Linkage)

A solution of a paclitaxel derivative with a free amino group at the 3'-position in anhydrous dichloromethane (B109758) is treated with an equimolar amount of a camptothecin derivative bearing an aldehyde group at the 7-position. The reaction mixture is stirred at room temperature under an inert atmosphere for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield the desired imine-linked conjugate.

Cytotoxicity Assay (Sulforhodamine B Assay)

-

Human tumor cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

The cells are treated with serial dilutions of the test compounds for 48 hours.

-

After treatment, the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

-

The plates are washed with water and air-dried.

-

The fixed cells are stained with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.

-

Unbound dye is removed by washing with 1% acetic acid.

-

The protein-bound dye is solubilized with 10 mM Tris base solution.

-

The absorbance is read at 540 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.[1][2][3][4][5]

Topoisomerase I Relaxation Assay

-

A reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I, and reaction buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol) is prepared.

-

The test compounds are added to the reaction mixture at various concentrations.

-

The reaction is incubated at 37°C for 30 minutes.

-

The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

The DNA is resolved by electrophoresis on a 1% agarose (B213101) gel.

-

The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA compared to the control.[6][7][8][9][10]

Signaling Pathway and Mechanism of Action

Dual mechanism of action of paclitaxel-camptothecin conjugates.

ML216: A Selective Inhibitor of Bloom (BLM) Helicase

ML216 is a small molecule inhibitor of Bloom (BLM) helicase, an enzyme critical for maintaining genomic stability through its role in DNA repair, particularly homologous recombination. The inhibition of BLM helicase is a promising anticancer strategy, as cancer cells often exhibit increased reliance on specific DNA repair pathways.

Quantitative Data

The inhibitory activity and cellular effects of ML216 are summarized below.

| Parameter | Value | Target/Cell Line |

| IC50 | 1.2 µM | BLM helicase |

| IC50 | ~50 µM | RECQ1 helicase |

| IC50 | >50 µM | RECQ5 helicase |

| IC50 | >50 µM | E. coli UvrD helicase |

| Cell Proliferation | Selectively inhibits BLM-proficient cells | PSNF5 (BLM-proficient) vs. PSNG13 (BLM-deficient) |

Table 3: In vitro inhibitory activity and cellular selectivity of ML216.[11]

Experimental Protocols

Synthesis of ML216

A mixture of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) and 1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene is dissolved in dimethylformamide (DMF) and stirred at 90°C for 1 hour. The solution is then cooled and quenched with water. The resulting precipitate is filtered and washed sequentially with water, ethyl acetate, and acetone (B3395972) to yield pure 1-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)urea (ML216).[11]

BLM Helicase Inhibition Assay (Fluorescence Quenching-Based)

-

A forked duplex DNA substrate is used, labeled with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ-2) on the complementary strand.

-

The assay is performed in a 1536-well plate format.

-

BLM enzyme (10 nM) in reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20) is dispensed into the wells.

-

ML216 at various concentrations is added to the wells.

-

The reaction is initiated by the addition of the DNA substrate and ATP.

-

The increase in fluorescence, resulting from the unwinding of the DNA duplex and separation of the fluorophore and quencher, is measured over time using a plate reader. The IC50 value is determined from the dose-response curve.[11][12][13][14][15]

Cellular Proliferation Assay

-

BLM-proficient (e.g., PSNF5) and BLM-deficient (e.g., PSNG13) fibroblast cells are seeded in 96-well plates.

-

The cells are treated with various concentrations of ML216 for 72 hours.

-

Cell viability is assessed using a standard method such as the WST-1 or MTT assay.

-

The differential effect on the proliferation of BLM-proficient versus BLM-deficient cells indicates the on-target activity of the inhibitor.[11]

Mechanism of Action Workflow

Workflow of ML216-mediated inhibition of BLM helicase.

DT2216: A BCL-XL-Specific PROTAC Degrader

DT2216 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the anti-apoptotic protein B-cell lymphoma-extra large (BCL-XL). BCL-XL is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to chemotherapy. PROTACs represent a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate target proteins.

Quantitative Data

The efficacy of DT2216 has been demonstrated in various preclinical models and early-phase clinical trials.

| Parameter | Value | Cell Line/Setting |

| DC50 | 63 nM | MOLT-4 (T-ALL) cells |

| EC50 | 0.052 µM | MOLT-4 (T-ALL) cells |

| Clinical Trial (Phase 1) | Recommended Phase 2 Dose: 0.4 mg/kg IV BIW | Relapsed/refractory solid malignancies |

| Clinical Observation | Rapid and sustained degradation of BCL-XL in peripheral leukocytes | Patients receiving 0.4 mg/kg |

Table 4: In vitro and clinical activity of DT2216.[16][17]

Experimental Protocols

Synthesis of DT2216 (General Concept)

DT2216 is a heterobifunctional molecule consisting of three components: a ligand that binds to BCL-XL (derived from navitoclax), a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a chemical linker that connects the two ligands. The synthesis involves multi-step organic chemistry to couple these three components, with the final product purified by chromatography.[16][18]

BCL-XL Degradation Assay (Western Blot)

-

Cancer cells (e.g., MOLT-4) are treated with various concentrations of DT2216 for a specified time (e.g., 16 hours).

-

Total cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against BCL-XL and a loading control (e.g., β-actin or GAPDH).

-

The membrane is then incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified to determine the extent of BCL-XL degradation.[16][19][20][21][22][23]

Cell Viability Assay (MTT or MTS)

-

MOLT-4 cells are seeded in 96-well plates.

-

The cells are treated with serial dilutions of DT2216 for 72 hours.

-

MTT or MTS reagent is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

For the MTT assay, a solubilizing agent is added to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

The EC50 value, the concentration that causes 50% inhibition of cell viability, is calculated.[24][25][26]

PROTAC Mechanism of Action

Mechanism of DT2216-mediated BCL-XL degradation.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]

- 3. benchchem.com [benchchem.com]

- 4. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. inspiralis.com [inspiralis.com]

- 7. 4.16. Topoisomerase I DNA Relaxation Assay [bio-protocol.org]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inspiralis.com [inspiralis.com]

- 10. profoldin.com [profoldin.com]

- 11. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. AID 2364 - qHTS Validation Assay for Inhibitors of Bloom's syndrome helicase (BLM) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. A small molecule inhibitor of the BLM helicase modulates chromosome stability in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. amsbio.com [amsbio.com]

- 16. A selective BCL-XL PROTAC degrader achieves safe and potent antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Discovery of a Novel BCL-XL PROTAC Degrader with Enhanced BCL-2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. MDM2-BCL-XL PROTACs enable degradation of BCL-XL and stabilization of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. MOLT-4 In Vitro MTT Assay (Cell Viability) - Creative Biolabs [creative-biolabs.com]

- 26. broadpharm.com [broadpharm.com]

"Anticancer agent 216" chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

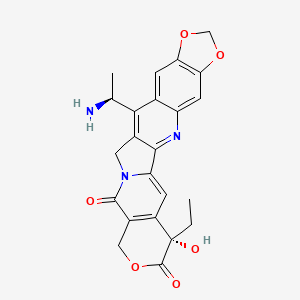

Anticancer agent 216 (CAS Number: 2916406-02-3) is a potent synthetic derivative of camptothecin (B557342), a naturally occurring quinoline (B57606) alkaloid. Camptothecins represent a critical class of chemotherapeutic agents that primarily function by inhibiting DNA topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and the induction of apoptosis in rapidly dividing cancer cells. This compound has demonstrated significant cytotoxic activity against various cancer cell lines, positioning it as a compound of interest for further preclinical and clinical investigation. This document provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

While a definitive, publicly disclosed chemical structure for this compound is not available, its molecular formula is C₂₃H₂₁N₃O₆ . As a camptothecin analog, it retains the characteristic pentacyclic ring structure essential for its biological activity. The modifications from the parent compound likely contribute to its specific cytotoxic potency and pharmacological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2916406-02-3 | Vendor Information |

| Molecular Formula | C₂₃H₂₁N₃O₆ | Vendor Information |

| Molecular Weight | 435.43 g/mol | Calculated |

| Boiling Point (Predicted) | 833.9 ± 65.0 °C | ChemicalBook |

| Density (Predicted) | 1.58 ± 0.1 g/cm³ | ChemicalBook |

Biological Activity and Mechanism of Action

Cytotoxicity

This compound exhibits potent cytotoxic effects against human cancer cell lines. Notably, it has been shown to inhibit the growth of breast cancer cells with high efficacy.[1]

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Adenocarcinoma | 9.6 |

| MDA-MB-231 | Breast Adenocarcinoma | 11.6 |

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for this compound, consistent with other camptothecin analogs, is the inhibition of DNA topoisomerase I. This enzyme relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA (the "cleavable complex"), preventing the re-ligation of the DNA strand. This stabilization leads to the accumulation of single-strand breaks.

During the S-phase of the cell cycle, the collision of the replication fork with these stabilized cleavable complexes results in the conversion of single-strand breaks into irreversible double-strand breaks. The accumulation of these double-strand breaks triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways

The cellular response to the DNA damage induced by this compound involves the activation of several key signaling pathways. These pathways coordinate to either repair the DNA damage or, if the damage is too extensive, initiate programmed cell death.

Experimental Protocols

The following protocols are representative methodologies for the in vitro evaluation of this compound, based on standard procedures for camptothecin analogs.

Cell Culture

-

Cell Lines: MCF-7 and MDA-MB-231 human breast cancer cell lines.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC₅₀ value of this compound.

Methodology:

-

Cell Seeding: Plate cells in 96-well microplates at a density of 5,000 cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Drug Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations.

-

Treatment: Replace the medium in each well with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a promising camptothecin analog with potent in vitro activity against breast cancer cell lines. Its mechanism of action through topoisomerase I inhibition is well-established for this class of compounds. The provided data and protocols offer a foundational guide for researchers interested in further exploring the therapeutic potential of this agent. Future studies should focus on elucidating its detailed chemical structure, expanding the scope of its in vitro and in vivo efficacy, and investigating its pharmacokinetic and toxicological profiles.

References

A Technical Guide to the Identification and Validation of the Target of Anticancer Agent 216

Disclaimer: The term "Anticancer Agent 216" is ambiguous and has been used to refer to several distinct chemical entities in scientific literature, including a paclitaxel-camptothecin conjugate, the platinum-based drug JM216, and the Bloom helicase inhibitor ML216. This guide provides a generalized framework for the target identification and validation of a novel small molecule anticancer agent, referred to herein as "Hypothetical Agent 216," drawing upon established methodologies in the field.

Introduction

The identification of the molecular target of a novel anticancer agent is a critical step in its development as a therapeutic. Understanding the mechanism of action, specifically the direct binding partner(s) of a drug, allows for rational drug design, prediction of on- and off-target effects, and the identification of patient populations most likely to respond to treatment. This document outlines a comprehensive strategy for the target identification and validation of Hypothetical Agent 216.

Target Identification Methodologies

Several complementary approaches can be employed to identify the molecular target(s) of Hypothetical Agent 216. These methods can be broadly categorized as direct, based on affinity, and indirect, based on cellular response.

Affinity-Based Approaches

Affinity-based methods aim to isolate the direct binding partners of a compound from a complex cellular lysate.

2.1.1 Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

A powerful and widely used technique, AC-MS involves immobilizing the small molecule of interest onto a solid support to "fish" for its binding partners in a cell lysate.

-

Experimental Protocol:

-

Probe Synthesis: Synthesize a derivative of Hypothetical Agent 216 with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control, inactive analog should also be synthesized if possible.

-

Immobilization: Covalently attach the synthesized probe to the sepharose beads.

-

Cell Lysis: Prepare a whole-cell lysate from a cancer cell line sensitive to Hypothetical Agent 216.

-

Affinity Pull-down: Incubate the cell lysate with the immobilized probe and with control beads (unmodified or with the inactive analog).

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Presentation:

Protein ID Spectral Counts (Agent 216) Spectral Counts (Control) Fold Enrichment Candidate 1 150 5 30 Candidate 2 125 8 15.6 Candidate 3 20 18 1.1

Target Stability-Based Approaches

These methods rely on the principle that drug binding can alter the stability of the target protein.

2.2.1 Drug Affinity Responsive Target Stability (DARTS)

DARTS leverages the fact that the binding of a small molecule can protect its target protein from proteolysis.[1][2]

-

Experimental Protocol:

-

Cell Lysis: Prepare a native protein lysate from a relevant cancer cell line.

-

Drug Incubation: Treat aliquots of the lysate with varying concentrations of Hypothetical Agent 216 or a vehicle control.[3]

-

Protease Digestion: Subject the lysates to limited proteolysis with a protease such as thermolysin or pronase.[3]

-

Analysis: Analyze the digestion patterns using SDS-PAGE. Protein bands that are protected from digestion in the presence of the drug are potential targets.

-

Identification: Excise the protected bands and identify the proteins by mass spectrometry.

-

2.2.2 Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that drug binding increases the thermal stability of the target protein.[4][5]

-

Experimental Protocol:

-

Cell Treatment: Treat intact cells or cell lysates with Hypothetical Agent 216 or a vehicle control.

-

Heat Shock: Heat the samples across a range of temperatures.

-

Fractionation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Detect the amount of the candidate target protein remaining in the soluble fraction by Western blot or other quantitative methods. A shift in the melting curve to a higher temperature indicates target engagement.[6]

-

Target Validation

Once a list of candidate targets has been generated, it is crucial to validate that the interaction with one or more of these candidates is responsible for the anticancer effects of Hypothetical Agent 216.

In Vitro Validation

-

Recombinant Protein Binding Assays: Express and purify the candidate target protein(s). Confirm direct binding to Hypothetical Agent 216 using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST).

-

Enzyme Inhibition Assays: If the identified target is an enzyme, perform in vitro assays to determine if Hypothetical Agent 216 inhibits its activity and to calculate the IC50 value.

-

Data Presentation:

Assay Parameter Value Surface Plasmon Resonance KD e.g., 50 nM Kinase Inhibition Assay IC50 e.g., 100 nM

Cellular Validation

-

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in cancer cells. If the cells become resistant to Hypothetical Agent 216, it provides strong evidence that the protein is the relevant target.

-

Overexpression Studies: Overexpress the target protein in cells and assess if this alters the sensitivity to Hypothetical Agent 216.

-

Cellular Pathway Analysis: Treat cells with Hypothetical Agent 216 and analyze the downstream signaling pathways of the putative target using Western blotting, qPCR, or reporter assays to confirm that the drug modulates the expected cellular processes.

Visualization of Workflows and Pathways

Experimental Workflow for Target Identification

Hypothetical Signaling Pathway of Agent 216

Assuming Hypothetical Agent 216 targets a kinase in the Ras signaling pathway.

Conclusion

The systematic application of the described target identification and validation methodologies will provide a robust understanding of the mechanism of action of Hypothetical this compound. This knowledge is indispensable for its continued preclinical and clinical development, enabling a targeted approach to cancer therapy. The integration of affinity-based and cellular approaches, followed by rigorous validation, will build a strong foundation for the successful translation of this promising agent into a novel therapeutic.

References

- 1. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]

- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. annualreviews.org [annualreviews.org]

In Vitro Cytotoxicity Profiling of Anticancer Agent 216: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity screening of Anticancer agent 216, a Camptothecin compound. The document outlines its inhibitory concentrations, detailed experimental methodologies for assessing cell viability and apoptosis, and the underlying signaling pathways involved in its mechanism of action.

Quantitative Data Summary

This compound has demonstrated potent cytotoxic effects in human breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 9.6 |

| MDA-MB-231 | Breast Adenocarcinoma | 11.6 |

Experimental Protocols

Detailed protocols for two standard in vitro assays to determine the cytotoxicity and apoptotic effects of anticancer agents are provided below. These methodologies are representative of the techniques used to evaluate compounds like this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: Treat the cells with a series of concentrations of this compound. Include a vehicle-treated control group. Incubate for a predetermined period (e.g., 48-72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry. In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, thus allowing for their differentiation.

Materials:

-

Human cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with the desired concentrations of this compound for a specified time to induce apoptosis.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for cytotoxicity testing and the proposed signaling pathway for Camptothecin compounds like this compound.

Figure 1. A generalized workflow for the in vitro cytotoxicity screening of an anticancer agent.

Figure 2. The intrinsic apoptosis signaling pathway induced by Camptothecin compounds.

Preclinical Evaluation of the Anticancer Agent TK216 in Pediatric Leukemia Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of TK216, a promising small-molecule inhibitor of the E26 transformation-specific (ETS) family of transcription factors, in various pediatric leukemia models. The information presented herein is compiled from publicly available research and is intended to serve as a comprehensive resource for researchers and drug development professionals.

Executive Summary

TK216 has demonstrated significant preclinical activity against pediatric acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL). It effectively induces growth inhibition, apoptosis, and cell cycle arrest in leukemia cell lines and patient-derived samples. The primary mechanism of action is attributed to the inhibition of the ETS transcription factor PU.1, a key regulator of hematopoiesis that is often dysregulated in leukemia. A secondary mechanism involving the destabilization of microtubules has also been proposed. This guide summarizes the key quantitative data, details the experimental protocols used in its evaluation, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Data Summary

The cytotoxic activity of TK216 has been evaluated across a panel of pediatric leukemia cell lines and patient samples. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment.

| Cell Line/Patient Sample | Leukemia Type | IC50 (µM) |

| MV4-11 | AML | 0.22[1] |

| REH | B-ALL | 0.53[1] |

| KOPN-8 | B-ALL | 0.61[1] |

| THP-1 | AML | 0.79[1] |

| SUP-B15 | B-ALL | 0.94[1] |

| Patient 1 | - | 0.68[1] |

| Patient 2 | - | 1.28[1] |

| Patient 3 | - | 1.90[1] |

Mechanism of Action

TK216 is an ETS inhibitor that has been shown to target the transcription factor PU.1 in pediatric AML and B-ALL cells.[1] Inhibition of PU.1 by TK216 leads to downstream effects that culminate in apoptosis and cell cycle arrest. Additionally, some studies suggest that TK216 may also function as a microtubule-destabilizing agent.

Signaling Pathways

The following diagram illustrates the proposed signaling pathway for TK216's anticancer activity through PU.1 inhibition.

References

Anticancer Agent TK216: A Technical Guide to EWS-FLI1 Inhibition in Ewing's Sarcoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ewing's Sarcoma is a devastating pediatric and young adult cancer characterized by the aberrant EWS-FLI1 fusion oncoprotein, a master regulator of oncogenesis. Direct targeting of this transcription factor has been a long-standing challenge. Anticancer agent TK216, a small molecule analog of YK-4-279, has emerged as a first-in-class inhibitor of EWS-FLI1. This technical guide provides a comprehensive overview of TK216, detailing its mechanism of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate its function. The information presented herein is intended to support ongoing research and drug development efforts aimed at exploiting the EWS-FLI1 vulnerability in Ewing's Sarcoma.

Introduction to EWS-FLI1 in Ewing's Sarcoma

Ewing's Sarcoma is the second most common malignant bone tumor in children and young adults. The defining molecular characteristic of approximately 85% of Ewing's Sarcoma cases is a chromosomal translocation, t(11;22)(q24;q12), which fuses the Ewing sarcoma breakpoint region 1 gene (EWSR1) with the Friend leukemia virus integration 1 gene (FLI1). This translocation results in the expression of the chimeric EWS-FLI1 fusion protein.

EWS-FLI1 acts as an aberrant transcription factor, driving tumorigenesis by reprogramming the transcriptome. It binds to GGAA microsatellite repeats in enhancer and promoter regions of target genes, recruiting transcriptional machinery and epigenetic modifiers to activate oncogenic pathways and repress tumor suppressor genes. The critical role of EWS-FLI1 in maintaining the malignant phenotype of Ewing's Sarcoma makes it an ideal therapeutic target. However, as a transcription factor lacking a defined enzymatic pocket, it has been notoriously difficult to inhibit with small molecules.

TK216: A First-in-Class EWS-FLI1 Inhibitor

TK216 is a small molecule anticancer agent and a clinical-grade analog of the experimental compound YK-4-279. It was developed to directly target the EWS-FLI1 oncoprotein.

Mechanism of Action

TK216 is designed to disrupt the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA). RHA has been identified as a key co-factor for EWS-FLI1-mediated transcriptional activation. By binding to EWS-FLI1, TK216 is believed to allosterically inhibit the EWS-FLI1/RHA interaction, thereby preventing the recruitment of the transcriptional machinery to target gene promoters and disrupting the oncogenic transcriptional program. Recent studies have also suggested that TK216 and its parent compound YK-4-279 may exert their cytotoxic effects, at least in part, by acting as microtubule destabilizing agents, which could explain the observed synergy with vincristine (B1662923).[1][2][3]

Preclinical Efficacy

The preclinical activity of TK216 and its analog YK-4-279 has been demonstrated in numerous in vitro and in vivo models of Ewing's Sarcoma.

YK-4-279, the parent compound of TK216, has shown potent and specific activity against Ewing's Sarcoma cell lines. It induces apoptosis and causes G2-M cell cycle arrest. The (-)-enantiomer of TK216 is significantly more active than the (+)-enantiomer.

Table 1: In Vitro Activity of YK-4-279 and (-)-TK216 in Ewing's Sarcoma Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| YK-4-279 | A673 | ~1.0 | |

| YK-4-279 | TC71 | ~1.0 | |

| YK-4-279 | SK-ES-1 | ~1.0 | |

| (-)-TK216 | A673 | 0.26 |

In preclinical xenograft models of Ewing's Sarcoma, YK-4-279 has been shown to inhibit tumor growth and improve survival. The combination of YK-4-279 with vincristine demonstrated synergistic antitumor activity. While specific quantitative data for TK216 in xenograft models is not as readily available in the public domain, its advancement to clinical trials was based on robust preclinical evidence of its efficacy.

Clinical Efficacy: Phase I/II Trial (NCT02657005)

A first-in-human, open-label, multicenter Phase I/II trial of TK216 was conducted in patients with relapsed or refractory Ewing's Sarcoma. The study evaluated the safety, tolerability, and preliminary efficacy of TK216 as a single agent and in combination with vincristine.

Table 2: Summary of Patient Demographics and Baseline Characteristics (NCT02657005)

| Characteristic | Value | Reference |

| Number of Patients | 85 | [4] |

| Median Age (years) | 27 (range, 11-77) | [4] |

| Median Prior Systemic Therapies | 3 (range, 1-10) | [4] |

The recommended Phase II dose (RP2D) was determined to be 200 mg/m²/day as a 14-day continuous intravenous infusion.[4]

Table 3: Clinical Activity of TK216 at the Recommended Phase II Dose (NCT02657005)

| Response | Percentage of Evaluable Patients (n=28) | Reference |

| Complete Response (CR) | 7.1% | [5][6] |

| Stable Disease (SD) | 39.3% | [5][6] |

| Progressive Disease (PD) | 53.6% | [5][6] |

| Overall Clinical Benefit Rate (CR + SD) | 46.4% | [5][6] |

| Median Duration of Stable Disease | 113 days (range, 62-213) | [5][6] |

The most common treatment-related adverse events included neutropenia, anemia, and leukopenia.[4] The combination of TK216 with vincristine was generally well-tolerated and showed encouraging signs of antitumor activity in a heavily pretreated patient population.[4][5][6][7]

Signaling Pathways and Downstream Effects

The primary mechanism of EWS-FLI1 is the deregulation of gene expression. Inhibition of EWS-FLI1 by TK216 is expected to reverse these transcriptional changes.

EWS-FLI1 Signaling Pathway

Caption: EWS-FLI1 signaling pathway and the inhibitory action of TK216.

Downstream Target Genes

Key downstream targets of EWS-FLI1 include genes involved in cell cycle progression, apoptosis, and signal transduction. One of the well-characterized upregulated targets is NR0B1 (also known as DAX1), which is often used as a biomarker for EWS-FLI1 activity. Other notable targets include GLI1 and Cyclin D1 (CCND1). Genes repressed by EWS-FLI1 include the TGF-beta receptor 2 (TGFBR2) and insulin-like growth factor binding protein 3 (IGFBP3). Inhibition of EWS-FLI1 by TK216 is expected to lead to the downregulation of its activated targets and the upregulation of its repressed targets.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of EWS-FLI1 inhibitors like TK216.

Cell Viability Assay (WST-1)

This colorimetric assay is used to quantify cell proliferation and cytotoxicity.

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan (B1609692) dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Protocol:

-

Cell Seeding: Seed Ewing's Sarcoma cells (e.g., A673, TC71) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of TK216 in culture medium. Add the desired concentrations of TK216 to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.

-

Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

-

Absorbance Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 630 nm.

-

Data Analysis: Subtract the background absorbance from the 450 nm readings. Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a WST-1 cell viability assay.

EWS-FLI1 Transcriptional Activity (Luciferase Reporter Assay)

This assay measures the effect of TK216 on the transcriptional activity of EWS-FLI1.

Principle: A reporter plasmid containing the firefly luciferase gene under the control of an EWS-FLI1-responsive promoter (e.g., the NR0B1 promoter) is introduced into cells. The level of luciferase expression, measured by light emission, reflects the transcriptional activity of EWS-FLI1.[8][9]

Protocol:

-

Cell Transfection: Co-transfect host cells (e.g., 293T or Ewing's Sarcoma cells) with an EWS-FLI1 expression vector (if not endogenous) and the NR0B1-luciferase reporter plasmid. A co-transfected Renilla luciferase plasmid under a constitutive promoter can be used for normalization.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of TK216.

-

Incubation: Incubate for an additional 24-48 hours.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as relative luciferase units (RLU) compared to the vehicle control.

EWS-FLI1-DNA Binding (Chromatin Immunoprecipitation - ChIP)

ChIP is used to determine if EWS-FLI1 is bound to specific DNA regions in the genome and whether this binding is affected by TK216.[10][11][12]

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (EWS-FLI1) is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq).[10][11][12]

Protocol:

-

Cross-linking: Treat Ewing's Sarcoma cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-FLI1 antibody overnight at 4°C. Use protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Quantify the enrichment of specific DNA sequences (e.g., the NR0B1 promoter) by qPCR or perform genome-wide analysis using ChIP-seq.

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

EWS-FLI1 Interactome (Proximity-Dependent Biotinylation - BioID)

BioID is used to identify proteins that interact with or are in close proximity to EWS-FLI1 in living cells.[13][14][15][16][17]

Principle: EWS-FLI1 is fused to a promiscuous biotin (B1667282) ligase (BirA). When expressed in cells and in the presence of biotin, BirA biotinylates proteins in close proximity to the EWS-FLI1 fusion protein. These biotinylated proteins can then be purified using streptavidin affinity chromatography and identified by mass spectrometry.[13][14][15][16][17]

Protocol:

-

Construct Generation: Create a fusion construct of EWS-FLI1 and BirA*.

-

Cell Transfection and Expression: Transfect cells with the BioID-EWS-FLI1 construct and select for stable expression.

-

Biotin Labeling: Supplement the cell culture medium with biotin for 24 hours to induce biotinylation.

-

Cell Lysis: Lyse the cells under denaturing conditions.

-

Affinity Purification: Purify the biotinylated proteins using streptavidin-coated beads.

-

Mass Spectrometry: Elute the bound proteins and identify them using mass spectrometry.

-

Data Analysis: Analyze the mass spectrometry data to identify proteins specifically enriched in the BioID-EWS-FLI1 sample compared to controls.

Future Directions and Conclusion

TK216 represents a significant advancement in the targeted therapy of Ewing's Sarcoma. The clinical data, although from a small and heavily pretreated population, are promising and provide a strong rationale for further investigation. The potential dual mechanism of action, targeting both the EWS-FLI1/RHA interaction and microtubule dynamics, warrants further exploration and may open new avenues for combination therapies.

Future research should focus on:

-

Elucidating the precise molecular interactions of TK216 with EWS-FLI1 and tubulin.

-

Identifying predictive biomarkers of response to TK216 therapy.

-

Exploring novel combination strategies to overcome potential resistance mechanisms.

-

Developing orally bioavailable formulations of TK216 to improve patient convenience and facilitate long-term treatment.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. researchgate.net [researchgate.net]

- 7. oncodaily.com [oncodaily.com]

- 8. EWS/FLI and its Downstream Target NR0B1 Interact Directly to Modulate Transcription and Oncogenesis in Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Chromatin Immunoprecipitation Followed by Next-Generation Sequencing (ChIP-Seq) Analysis in Ewing Sarcoma | Springer Nature Experiments [experiments.springernature.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Proteomic Analysis of the EWS-Fli-1 Interactome Reveals the Role of the Lysosome in EWS-Fli-1 Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Proximity-Dependent Biotinylation for Identification of Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. moodle2.units.it [moodle2.units.it]

- 17. Proximity-dependent biotinylation (BioID) of integrin interaction partners - OuluREPO [oulurepo.oulu.fi]

Anticancer Agent 216: A Technical Whitepaper on a Novel Paclitaxel-Camptothecin Conjugate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic conjugation of established anticancer agents into a singular molecular entity presents a compelling avenue for the development of next-generation cancer therapeutics. This whitepaper provides an in-depth technical overview of "Anticancer Agent 216," a designation for a series of novel conjugates linking the microtubule-stabilizing agent paclitaxel (B517696) with the topoisomerase I inhibitor camptothecin (B557342). These conjugates have demonstrated potent in vitro cytotoxicity, in some cases exceeding the efficacy of the parent compounds, and exhibit a unique biological activity profile suggestive of a novel mechanism of action. This document details the synthesis, biological evaluation, and hypothesized mechanisms of action of these promising compounds, offering a foundational resource for researchers in oncology and medicinal chemistry.

Introduction: The Rationale for Dual-Payload Conjugates

Paclitaxel is a cornerstone of chemotherapy, exerting its cytotoxic effects by promoting microtubule assembly and preventing their depolymerization, which leads to mitotic arrest and apoptosis.[1][2] Camptothecin and its derivatives represent another critical class of anticancer drugs that inhibit DNA topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[3][4] Inhibition of this enzyme leads to the accumulation of DNA strand breaks and subsequent cell death.

The "this compound" series of molecules was developed based on the hypothesis that chemically linking these two agents with distinct and complementary mechanisms could result in a synergistic antitumor effect, potentially overcoming mechanisms of drug resistance and offering an improved therapeutic window. The initial research, "Antitumor agents 216. Synthesis and evaluation of paclitaxel-camptothecin conjugates as novel cytotoxic agents," described the synthesis and preliminary biological evaluation of five such conjugates (designated 16-20), forming the basis of this technical guide.[5]

Synthesis of Paclitaxel-Camptothecin Conjugates

The "this compound" series of conjugates were synthesized by forming an imine linkage between a paclitaxel derivative and a camptothecin derivative.[5] While the specific, detailed synthetic procedures from the primary publication are not fully accessible, the general methodology can be constructed from related literature from the same research group. The synthesis involves the strategic functionalization of each parent molecule to enable their subsequent coupling.

A generalized workflow for this synthetic strategy is outlined below:

Caption: Generalized synthetic workflow for paclitaxel-camptothecin conjugates.

Biological Activity and Data Presentation

The "this compound" series demonstrated potent inhibition of tumor cell replication. A standout finding from the initial study was the superior activity of conjugates 16, 17, and 18 against the HCT-8 human colon adenocarcinoma cell line, where they proved more potent than either paclitaxel or camptothecin administered individually.[5] This suggests a potential synergistic effect or a novel mechanism of action. The activity spectrum of these conjugates was also noted to differ from that of a simple mixture of the two parent drugs.[5]

In Vitro Cytotoxicity

While the complete dataset for the "216" series is not publicly available, data from a subsequent study by the same research group on a similar series of paclitaxel-camptothecin conjugates (compounds 8-10) provide valuable context for the potency of this class of molecules.[6]

Table 1: In Vitro Cytotoxicity (ED50 in nM) of Paclitaxel and Related Paclitaxel-Camptothecin Conjugates

| Compound | A549 (Lung) | MCF-7 (Breast) | LN-CAP (Prostate) | PC-3 (Prostate) | KB (Nasopharyngeal) | KB-VIN (Drug-Resistant) |

| Paclitaxel (1) | 2.3 | 1.1 | 2.6 | 55.5 | 1.8 | 311 |

| Conjugate 8 | - | - | - | 14.8 | - | - |

| Conjugate 9 | - | - | - | 3.1 | - | - |

| Conjugate 10 | - | - | - | 19.4 | - | - |

| Data is illustrative of the potential potency and is sourced from a study on related, but distinct, paclitaxel-camptothecin conjugates.[6] |

Topoisomerase I Inhibition

A crucial finding was that the "this compound" conjugates were substantially less potent as inhibitors of human topoisomerase I compared to camptothecin.[5] Specifically, compounds 16, 18, and 19 exhibited only marginal inhibitory activity at a concentration of 50 µM.[5] This indicates that the enhanced cytotoxicity of these conjugates is not primarily driven by potent topoisomerase I inhibition.

Mechanism of Action

The observation that the "this compound" conjugates are highly cytotoxic despite being weak topoisomerase I inhibitors strongly supports the hypothesis of a "novel mechanism of action".[5] This mechanism likely arises from a combination of the pharmacophores of both parent molecules, potentially leading to synergistic effects or engagement of new cellular targets.

Signaling Pathways of Parent Compounds

The established signaling pathways of paclitaxel and camptothecin provide a framework for understanding the potential mechanisms of the conjugate.

Paclitaxel-Induced Apoptosis Pathway:

Caption: Key signaling pathways modulated by paclitaxel leading to apoptosis.

Camptothecin-Induced Apoptosis Pathway:

Caption: Camptothecin's mechanism of action via topoisomerase I inhibition.

Hypothesized Mechanism of Action for the Conjugate

The enhanced and unique activity profile of the "this compound" series, coupled with its weak topoisomerase I inhibition, suggests several possibilities:

-

Altered Pharmacokinetics: The conjugate may have improved cellular uptake and/or retention compared to the parent drugs.

-

Synergistic Intracellular Activity: The simultaneous disruption of both microtubule dynamics and DNA topology, even if the latter is at a reduced level, may create a state of cellular stress that is more effectively cytotoxic.

-

Novel Target Engagement: The conjugate itself may bind to and modulate the activity of cellular targets that are not affected by either paclitaxel or camptothecin alone.

Experimental Protocols

The following sections detail representative experimental protocols that are standard for the evaluation of novel anticancer agents.

General Protocol for In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Culture and Seeding: Human cancer cell lines are cultured in appropriate media and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated overnight to allow for cell attachment.

-

Drug Treatment: A stock solution of the test compound in DMSO is serially diluted in culture medium to achieve the desired final concentrations. The medium in the cell plates is replaced with the drug-containing medium, and the plates are incubated for 48-72 hours.

-

MTT Incubation: An MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (vehicle-treated) cells. The ED50 value is determined from the dose-response curve.

General Protocol for Topoisomerase I Inhibition Assay

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

-

Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I, and the test compound in a reaction buffer.

-

Incubation: The reaction is incubated at 37°C for 30 minutes.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and EDTA.

-

Agarose (B213101) Gel Electrophoresis: The DNA products are separated on an agarose gel.

-

Visualization: The DNA bands (supercoiled and relaxed forms) are visualized by ethidium (B1194527) bromide staining and UV transillumination. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion and Future Perspectives

The "this compound" series of paclitaxel-camptothecin conjugates represents a promising class of dual-action anticancer agents. The initial findings of potent cytotoxicity and a unique activity profile warrant further investigation. Future research should focus on a more comprehensive evaluation of their efficacy in a broader range of cancer models, including in vivo studies, and a detailed elucidation of their molecular mechanism of action. Structure-activity relationship studies will also be crucial for optimizing the design of these conjugates to maximize their therapeutic potential.

References

- 1. Topoisomerase I inhibition by the camptothecin analog Gl147211C. From the laboratory to the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor Agents. 256. Conjugation of Paclitaxel with Other Antitumor Agents: Evaluation of Novel Conjugates as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Cytotoxicity and Combined Effects of Camptothecin or Paclitaxel with Sodium-R-Alpha Lipoate on A549 Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Mechanisms of Anticancer Agent 216: A Technical Guide to its Interplay with DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 216, also known as TK216 and ONCT-216, is a novel therapeutic agent primarily investigated for its efficacy in Ewing Sarcoma, a rare and aggressive cancer predominantly affecting children and young adults. The principal mechanism of action of TK216 is reported as the inhibition of the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing Sarcoma. This inhibition sets off a cascade of downstream effects, including significant modulation of DNA repair pathways. However, emerging evidence suggests a more complex pharmacological profile, with recent studies pointing towards a potential role as a microtubule destabilizing agent. This technical guide provides an in-depth exploration of the multifaceted effects of this compound on DNA repair, presenting the current understanding of its intended on-target effects and the potential for off-target activities. We consolidate available quantitative data, delineate relevant experimental protocols, and provide visual representations of the implicated signaling pathways to offer a comprehensive resource for the scientific community.

Introduction: The Dual-Faceted Nature of this compound

This compound and its analog, YK-4-279, were developed to directly target the EWS-FLI1 oncoprotein, a transcription factor crucial for the survival and proliferation of Ewing Sarcoma cells. The EWS-FLI1 fusion protein dysregulates the expression of a multitude of genes, thereby impacting various cellular processes, including the DNA damage response (DDR). The rationale for targeting EWS-FLI1 is to reverse these oncogenic transcriptional programs.

Recent investigations, however, have unveiled a potential alternative mechanism of action for TK216, suggesting it may function as a microtubule destabilizing agent. This discovery introduces a critical consideration in the interpretation of its anticancer effects and its synergy with other chemotherapeutic agents. This guide will delve into both proposed mechanisms, with a primary focus on the intricate relationship between TK216 and DNA repair pathways.

The Intended On-Target Effect: EWS-FLI1 Inhibition and its Ramifications on DNA Repair

The EWS-FLI1 fusion protein has been shown to directly and indirectly influence the cellular machinery responsible for maintaining genomic integrity. By inhibiting EWS-FLI1, this compound is hypothesized to restore normal cellular processes, including a proficient DNA damage response.

Interaction with PARP1: A Synthetic Lethality Approach

A key finding in the study of Ewing Sarcoma is the intimate connection between EWS-FLI1 and Poly (ADP-ribose) polymerase 1 (PARP1), a critical enzyme in the base excision repair (BER) pathway. Mechanistic studies have revealed a positive feedback loop where EWS-FLI1 drives the expression of PARP1, and in turn, PARP1 is required for the transcriptional activity of EWS-FLI1. This mutual dependency creates a vulnerability in Ewing Sarcoma cells.

Inhibition of EWS-FLI1 by TK216 is expected to disrupt this feedback loop, leading to a reduction in PARP1 levels and activity. This disruption sensitizes the cancer cells to DNA damage, potentially creating a synthetic lethal interaction when combined with PARP inhibitors or other DNA-damaging agents.

Suppression of Homologous Recombination: The BRCA1 Connection

The EWS-FLI1 oncoprotein has also been implicated in the suppression of the homologous recombination (HR) pathway, a high-fidelity DNA double-strand break (DSB) repair mechanism. This suppression is, at least in part, mediated by the downregulation of BRCA1, a cornerstone of the HR pathway. By inhibiting EWS-FLI1, TK216 may restore BRCA1 expression and function, thereby reactivating the HR pathway. While this might seem counterintuitive for an anticancer agent, the modulation of DNA repair pathways can have complex outcomes depending on the cellular context and the presence of other therapeutic agents.

A transcriptome analysis of lymphoma cell lines treated with TK216 and YK-4-279 revealed an enrichment of upregulated transcripts for genes involved in DNA repair, supporting the hypothesis that these agents can modulate DNA repair gene expression.[1]

The Alternative Mechanism: Microtubule Destabilization

A recent study has challenged the primary mechanism of TK216, suggesting that its cytotoxic effects may be attributed to its ability to act as a microtubule destabilizing agent.[2][3] This finding was based on the identification of recurrent mutations in the gene encoding α-tubulin (TUBA1B) in Ewing Sarcoma cell lines that developed resistance to TK216.[2] This off-target effect could explain the observed synergy of TK216 with vincristine, a known microtubule inhibitor.[2]

The implications of this dual mechanism are significant. On one hand, the microtubule-destabilizing activity could contribute to the anticancer efficacy of TK216. On the other hand, it complicates the interpretation of its effects on DNA repair pathways, as microtubule disruption itself can induce cellular stress and indirectly affect the DNA damage response.

Quantitative Data

The following tables summarize the available quantitative data for this compound (TK216) and its analog YK-4-279. It is important to note that direct quantitative data on the effect of TK216 on specific DNA repair pathway components is limited in the public domain.

Table 1: In Vitro Cytotoxicity of YK-4-279 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| TC32 | Ewing Sarcoma | 0.94 |

| TC71 | Ewing Sarcoma | 1.83 |

| RDES | Ewing Sarcoma | 1.03 |

| SKES | Ewing Sarcoma | 0.33 |

| MMH-ES-1 | Ewing Sarcoma | 0.94 |

| STA-ET 7.2 | Ewing Sarcoma | 0.60 |

| A4573 | Ewing Sarcoma | 1.46 |

| PC3 | Prostate Cancer | 4.95 |

| MCF7 | Breast Cancer | 22.82 |

| MDA-MB-231 | Breast Cancer | 0.82 |

| PANC1 | Pancreatic Cancer | 1.514 |

| ASPC1 | Pancreatic Cancer | 14.28 |

Data extracted from MedchemExpress product information for YK-4-279.[4]

Table 2: Clinical Trial Data for TK216 in Relapsed/Refractory Ewing Sarcoma (NCT02657005)

| Parameter | Value |

| Phase | I/II |

| Recommended Phase II Dose (RP2D) | 200 mg/m²/day as a 14-day continuous infusion |

| Most Frequent Adverse Events at RP2D | Neutropenia (44.7%), Anemia (29.4%), Leukopenia (29.4%) |

| Clinical Response in Cohorts 9 and 10 | 2 Complete Responses, 1 Partial Response, 14 Stable Disease |

| 6-month Progression-Free Survival | 11.9% |

Data from a first-in-human phase I/II trial of TK216.[5]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available. However, based on the methodologies cited in the literature, the following section outlines the principles of key experiments that would be employed to investigate the effect of TK216 on DNA repair pathways.

Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and PARP1 Interaction

This protocol is designed to determine if TK216 disrupts the physical interaction between the EWS-FLI1 fusion protein and PARP1 in Ewing Sarcoma cells.

Principle: Co-IP is used to pull down a protein of interest (EWS-FLI1) from a cell lysate using a specific antibody. If another protein (PARP1) is bound to the target protein, it will also be pulled down and can be detected by Western blotting.

Methodology:

-

Cell Culture and Treatment: Culture Ewing Sarcoma cells (e.g., TC32, A673) to 70-80% confluency. Treat cells with varying concentrations of TK216 or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific to EWS-FLI1 overnight at 4°C. Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against both EWS-FLI1 (to confirm successful pulldown) and PARP1.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. A decrease in the PARP1 band intensity in the TK216-treated samples compared to the control would indicate disruption of the interaction.

Comet Assay for DNA Damage Assessment

This protocol assesses the extent of DNA damage in cells treated with TK216, either alone or in combination with a DNA-damaging agent.

Principle: The comet assay, or single-cell gel electrophoresis, measures DNA strand breaks. Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Methodology:

-

Cell Treatment: Treat Ewing Sarcoma cells with TK216 and/or a known DNA-damaging agent (e.g., etoposide).

-

Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal-melting-point agarose.

-

Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the comets using a fluorescence microscope.

-

Image Analysis: Use specialized software to quantify the comet tail moment (a product of the tail length and the fraction of DNA in the tail) to measure the extent of DNA damage.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to confirm the direct binding of TK216 to its intended target, EWS-FLI1, within the cellular environment.

Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a protein is bound to a ligand, it often becomes more resistant to heat-induced denaturation.

Methodology:

-

Cell Treatment: Treat intact cells with TK216 or a vehicle control.

-

Heating: Heat the treated cells to a range of temperatures.

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Quantification: Quantify the amount of soluble EWS-FLI1 remaining at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the TK216-treated cells would indicate direct target engagement.

Microtubule Polymerization Assay

This protocol is designed to investigate the potential off-target effect of TK216 on microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm. Compounds that affect microtubule stability will alter the rate and extent of this polymerization.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer in a cuvette.

-

Compound Addition: Add TK216, a known microtubule destabilizer (e.g., nocodazole) as a positive control, a known microtubule stabilizer (e.g., paclitaxel) as a negative control, or a vehicle control to the reaction mixture.

-

Monitoring Polymerization: Place the cuvette in a spectrophotometer heated to 37°C and monitor the change in absorbance at 340 nm over time.

-

Data Analysis: A decrease in the rate and extent of polymerization in the presence of TK216 would indicate that it has microtubule-destabilizing activity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a representative experimental workflow.

Caption: Proposed mechanism of this compound on DNA repair pathways via EWS-FLI1 inhibition.

Caption: Alternative mechanism of this compound as a microtubule destabilizing agent.

Caption: A representative experimental workflow for Co-Immunoprecipitation.

Conclusion and Future Directions

This compound presents a compelling case study in the complexities of modern drug development. While initially designed as a targeted inhibitor of the EWS-FLI1 oncoprotein with clear implications for DNA repair pathways, recent evidence of its activity as a microtubule destabilizing agent necessitates a broader perspective on its mechanism of action.

For researchers and drug development professionals, it is crucial to consider both the on-target and potential off-target effects of TK216. Future investigations should aim to:

-

Quantify the direct impact of TK216 on DNA repair pathways: This includes detailed dose-response studies on the expression and activity of key DNA repair proteins like PARP1 and BRCA1.

-

Elucidate the interplay between EWS-FLI1 inhibition and microtubule destabilization: Understanding which mechanism is dominant in different cellular contexts and how they might interact is critical.

-

Identify predictive biomarkers: Determining which patients are most likely to respond to TK216 will require a deeper understanding of its multifaceted mechanism and the genetic and molecular background of the tumor.

By continuing to unravel the intricate pharmacology of this compound, the scientific community can better optimize its therapeutic potential and pave the way for more effective and personalized cancer treatments.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cellular Uptake and Distribution of Anticancer Agent 216

Disclaimer: As of late 2025, publicly accessible research specifically detailing the cellular uptake and distribution of a compound designated "Anticancer agent 216" is not available. The information presented herein is a comprehensive guide based on the known characteristics of its parent class, Camptothecins, which are Topoisomerase I inhibitors. This document serves as a framework for the anticipated studies and data for this compound, providing researchers, scientists, and drug development professionals with a foundational understanding and detailed experimental approaches.

Introduction

This compound is a semi-synthetic derivative of Camptothecin, a potent cytotoxic quinoline (B57606) alkaloid that inhibits DNA topoisomerase I.[1][2] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription.[3][4] By stabilizing the covalent complex between topoisomerase I and DNA, Camptothecins lead to DNA single-strand breaks, which are converted to double-strand breaks during the S-phase of the cell cycle, ultimately triggering apoptosis.[1][3] The cellular uptake, intracellular distribution, and retention of this compound are critical determinants of its therapeutic efficacy and potential resistance mechanisms. This guide outlines the methodologies to study these processes and presents hypothetical data based on known properties of similar compounds.

Core Data on this compound

While specific experimental data for this compound is not available, the following table summarizes its known basic properties, which are foundational for designing and interpreting cellular uptake and distribution studies.

| Property | Value | Cell Lines | Reference |

| IC50 | 9.6 nM | MCF-7 | [5] |

| 11.6 nM | MDA-MB-231 | [5] | |

| Mechanism of Action | Topoisomerase I Inhibitor | N/A | [5] |

| Chemical Class | Camptothecin Compound | N/A | [5] |

Cellular Uptake and Efflux Studies

The net intracellular accumulation of this compound is a balance between its influx into the cell and its efflux back into the extracellular space.

Quantitative Analysis of Cellular Uptake

The following table presents hypothetical data on the cellular uptake of this compound in different cancer cell lines. Such data is typically generated using radiolabeled compounds or quantitative analytical methods like LC-MS/MS.